N-[(2-ETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE
Description
N-[(2-Ethoxyphenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 2-ethoxyphenylmethyl group and a pyrazine ring linked to a morpholine moiety.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-2-31-21-6-4-3-5-19(21)17-27-23(29)18-7-9-20(10-8-18)32-24-22(25-11-12-26-24)28-13-15-30-16-14-28/h3-12H,2,13-17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGVTGCUDQTGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-Ethoxyphenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a compound that has gained attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- An ethoxyphenyl group.
- A morpholine ring linked to a pyrazine moiety.
- A benzamide core.
This unique structure suggests potential interactions with various biological targets, particularly in the realm of cancer therapy and neuropharmacology.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms:
- Inhibition of Kinases : Many benzamide derivatives act as inhibitors of specific kinases, which are crucial in cell signaling pathways. For example, studies have shown that related compounds inhibit RET kinase activity, leading to decreased cell proliferation in certain cancer models .
- Modulation of Enzymatic Activity : The compound may influence the activity of enzymes involved in metabolic pathways. For instance, inhibition of dihydrofolate reductase (DHFR) has been noted in related benzamide compounds, suggesting a potential pathway for inducing cytotoxicity in rapidly dividing cells .
- Receptor Interaction : The morpholine and pyrazine components may facilitate binding to various receptors, including those involved in neurotransmission and cancer progression.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its analogs:
Case Studies
- Cancer Therapeutics : In a study focusing on RET kinase inhibitors, this compound was shown to significantly reduce tumor growth in xenograft models . The compound's ability to inhibit cell proliferation was attributed to its action on the RET signaling pathway.
- Neuropharmacological Effects : Another investigation assessed the compound's effects on neurogenic processes. It was found to modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally and Mechanistically Similar Compounds
The compound shares key structural motifs with several pharmacologically active agents, enabling a comparative analysis based on substituent effects and therapeutic targets:
Table 1: Structural and Functional Comparison
Key Observations:
Pyrazines are less common in kinase inhibitors but may offer unique selectivity profiles. The morpholine group is a recurring feature in EPZ011989 (EZH2 inhibitor) and risovalisib (PI3K inhibitor), suggesting a role in enhancing solubility or binding to ATP pockets in enzymes .
Pharmacological Implications: EPZ011989 demonstrates potent anti-tumor activity via EZH2 inhibition, a histone methyltransferase. The target compound’s morpholinyl-pyrazine group may similarly engage with chromatin-modifying enzymes, though this remains speculative . Temano-grel’s morpholin-ethoxy substituent facilitates platelet aggregation inhibition, highlighting how minor structural variations (e.g., ethoxy vs. propoxy chains) can redirect therapeutic applications .
Risvodetinib’s methylpiperazine group enhances solubility and bioavailability, a feature absent in the target compound, which may rely on morpholine for similar effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
